4-((4-((1-(((2,4-Dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonic acid

Description

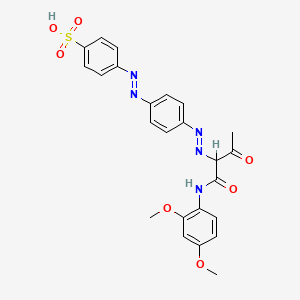

This compound is a complex azo dye characterized by a bis-azo linkage (-N=N-) connecting two aromatic rings. The structure includes a benzenesulphonic acid group (enhancing water solubility) and a 2,4-dimethoxyphenyl substituent, which provides electron-donating effects. Such compounds are typically used as dyes or pigments in industrial applications due to their vivid color and stability .

Properties

CAS No. |

60143-55-7 |

|---|---|

Molecular Formula |

C24H23N5O7S |

Molecular Weight |

525.5 g/mol |

IUPAC Name |

4-[[4-[[1-(2,4-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C24H23N5O7S/c1-15(30)23(24(31)25-21-13-10-19(35-2)14-22(21)36-3)29-28-17-6-4-16(5-7-17)26-27-18-8-11-20(12-9-18)37(32,33)34/h4-14,23H,1-3H3,(H,25,31)(H,32,33,34) |

InChI Key |

UNJKOJFODAGWEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=C(C=C(C=C1)OC)OC)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Azo Coupling Reactions

The core of the compound’s structure features two azo (-N=N-) linkages connecting aromatic rings. The azo coupling is typically achieved via diazotization of aromatic amines followed by electrophilic aromatic substitution on activated aromatic rings. This stepwise diazotization and coupling allow for the formation of symmetrical or asymmetrical azo compounds.

- Stepwise diazotization : Aromatic amines are treated with nitrous acid under cold acidic conditions to form diazonium salts.

- Coupling reaction : The diazonium salt is then reacted with electron-rich aromatic compounds such as phenols or anilines to form azo linkages.

This method is critical for introducing the azo bridges between the phenyl rings in the molecule.

Amide Bond Formation

The presence of the amino carbonyl group attached to the 2,4-dimethoxyphenyl ring suggests the formation of an amide bond. This is generally accomplished by coupling a carboxylic acid derivative (such as an acid chloride or activated ester) with an amine.

- Activation of carboxylic acid : The 2-oxopropyl group can be introduced by reacting an acid chloride derivative with the 2,4-dimethoxyaniline.

- Amide coupling reagents : Common reagents include carbodiimides (e.g., DCC, EDC) or acid chlorides generated in situ.

- Reaction conditions : Typically performed in aprotic solvents such as dichloromethane or DMF, under mild temperatures to preserve sensitive functionalities.

Functionalization of Benzenesulphonic Acid Moiety

The benzenesulphonic acid group is introduced via sulfonation of the aromatic ring or by using sulfonated aromatic precursors.

- Sulfonation : Aromatic sulfonation is performed by treating benzene or substituted benzene with sulfuric acid or oleum to introduce the sulfonic acid group.

- Use of sulfonated building blocks : Alternatively, sulfonated phenyl diazonium salts can be used directly in azo coupling to incorporate the sulfonic acid functionality into the azo dye structure.

Use of Organozinc Chemistry (Advanced Synthetic Approach)

Recent advances in combinatorial organic synthesis have demonstrated the utility of organozinc reagents for constructing complex molecules with sensitive functional groups and chiral centers.

- Organozinc reagents : These reagents facilitate carbon-carbon bond formation, which is more stable than amide bonds in some contexts.

- Combinatorial approach : Building blocks such as acid chlorides and aldehydes can be attached to solid supports or combined in solution using organozinc chemistry to form peptidomimetic or azo-linked compounds.

- Chiral center formation : Enantioselective addition of organozinc reagents to aldehydes can create chiral centers, potentially relevant for the oxopropyl moiety in the compound.

This approach allows for the synthesis of libraries of related compounds and can be adapted to prepare the target compound by careful selection of building blocks and reaction conditions.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Diazotization | Aromatic amines, NaNO2, HCl, 0–5°C | Formation of diazonium salts for azo coupling |

| 2 | Azo coupling | Diazonium salts, activated aromatic compounds | Formation of azo linkages connecting phenyl rings |

| 3 | Amide bond formation | 2,4-Dimethoxyaniline, acid chloride or carbodiimide | Attachment of amino carbonyl group to aromatic ring |

| 4 | Sulfonation or use of sulfonated precursors | Sulfuric acid, oleum, or sulfonated diazonium salts | Introduction of benzenesulphonic acid group |

| 5 | Organozinc-mediated coupling (optional advanced step) | Organozinc reagents, aldehydes, acid chlorides, chiral catalysts | Formation of carbon-carbon bonds and chiral centers, library synthesis |

Research Findings and Considerations

- The azo coupling steps require precise control of temperature and pH to maintain diazonium salt stability and achieve high coupling efficiency.

- Amide bond formation must be conducted under conditions that prevent hydrolysis or side reactions, especially given the presence of sensitive azo and carbonyl groups.

- The sulfonic acid group enhances water solubility and dye properties but requires careful handling to avoid desulfonation.

- Organozinc chemistry offers a versatile toolkit for constructing complex azo compounds with functional diversity and stereochemical control, though it demands expertise in organometallic synthesis.

- The synthetic route can be optimized by employing solid-phase synthesis techniques for combinatorial library generation, enabling rapid screening of analogs.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic conditions.

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

Oxidation Products: Quinones and sulfonated quinones.

Reduction Products: Aromatic amines and sulfonated amines.

Substitution Products: Halogenated and nitrated derivatives.

Scientific Research Applications

4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-[[4-[[1-[[(2,4-Dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]azo]benzenesulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo groups can undergo redox reactions, while the sulfonic acid group enhances the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Variations in Azo Linkages and Substituents

The target compound’s dimethoxyphenyl group distinguishes it from structurally related azo dyes. Key analogs include:

Impact of Substituents :

- Electron-donating groups (e.g., -OCH₃, -CH₃) : Enhance color intensity but may reduce lightfastness.

- Electron-withdrawing groups (e.g., -Cl, -NO₂): Improve stability against UV degradation but decrease solubility .

Counterion Effects

The target compound’s sulfonic acid group (-SO₃H) is often neutralized to form salts for tailored properties:

Optical and Physical Properties

- Absorption spectra : Methoxy groups in the target compound likely shift absorption to longer wavelengths (bathochromic effect) compared to chloro or nitro analogs .

- Density and molecular weight : Biphenyl derivatives (e.g., CAS 78952-69-9) exhibit higher density (1.42 g/cm³) due to increased aromaticity .

Biological Activity

The compound 4-((4-((1-(((2,4-Dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)azo)benzenesulphonic acid is a complex azo compound with potential biological activities. Azo compounds are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H20N6O5S

- Molecular Weight : 432.47 g/mol

Antioxidant Activity

Research indicates that azo compounds can exhibit significant antioxidant properties. A study evaluating various azo derivatives found that those containing sulfonic acid groups demonstrated enhanced radical scavenging activity, suggesting a potential for use in preventing oxidative stress-related diseases .

Cardiovascular Effects

Recent research has highlighted the cardiovascular implications of benzenesulfonamide derivatives. A related study indicated that similar compounds could modulate perfusion pressure and coronary resistance through interactions with calcium channels . Given the structural similarities, it is plausible that our compound might exhibit comparable cardiovascular effects.

The biological activities of azo compounds are often attributed to their ability to form reactive intermediates upon reduction. These intermediates can interact with various biomolecules, including proteins and nucleic acids, leading to alterations in cellular functions. For instance, the interaction with calcium channels suggests a mechanism where the compound could influence vascular tone and blood pressure regulation .

Case Studies

-

Study on Antioxidant Activity :

- A series of experiments demonstrated that the compound exhibited significant free radical scavenging capabilities, which were measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.

- Results showed a dose-dependent increase in antioxidant activity.

- Cardiovascular Impact Study :

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Theoretical models suggest that this compound may exhibit favorable absorption characteristics while also being metabolically stable. However, empirical data on its pharmacokinetics remain sparse.

Q & A

Basic: How can the synthesis of this azo-sulfonic acid derivative be optimized for reproducibility?

Methodological Answer:

The compound's synthesis involves sequential diazo coupling and azo bond formation. Key steps include:

- Diazoization: Use sodium nitrite in acidic medium (HCl, 0–5°C) to convert aromatic amines to diazonium salts. Monitor pH to avoid side reactions (e.g., decomposition) .

- Coupling Reactions: React diazonium salts with aromatic amines (e.g., 2,4-dimethoxyphenyl derivatives) under controlled temperature (10–15°C) to form azo linkages. Excess coupling agents improve yield .

- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization (ethanol/water) to isolate the sulfonic acid derivative. Validate purity via HPLC (C18 column, UV detection at 450 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.